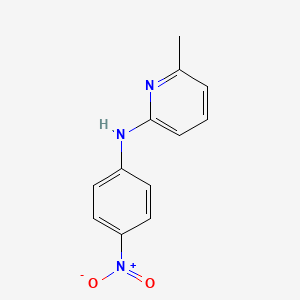
6-methyl-N-(4-nitrophenyl)pyridin-2-amine
Overview
Description
6-methyl-N-(4-nitrophenyl)pyridin-2-amine is a compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a nitrophenyl group attached to the nitrogen atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine typically involves the reaction of 6-methylpyridin-2-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as toluene. The mixture is refluxed for several hours, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(4-nitrophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methyl and nitrophenyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-methyl-N-(4-aminophenyl)pyrid-2-amine .
Scientific Research Applications
6-methyl-N-(4-nitrophenyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of amide bonds through dual activation of ester and amine substrates. This involves hydrogen bonding between the catalyst and substrates, where the compound acts as a bifunctional Brønsted acid/base catalyst .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a similar structure but with a pyrimidine ring instead of a nitrophenyl group.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring attached to the nitrogen atom.
Uniqueness
6-methyl-N-(4-nitrophenyl)pyridin-2-amine is unique due to the presence of both a methyl group and a nitrophenyl group, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-methyl-N-(4-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-9-3-2-4-12(13-9)14-10-5-7-11(8-6-10)15(16)17/h2-8H,1H3,(H,13,14) |
InChI Key |
NEICLKSWCQTJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














